1-Naphthaldehyde
Overview
Description
1-Naphthaldehyde, also known as alpha-naphthaldehyde or naphthalene-1-carbaldehyde, is an organic compound with the molecular formula C11H8O. It is a member of the naphthaldehyde family, characterized by the presence of a formyl group attached to the first carbon of the naphthalene ring. This compound is a yellow liquid with a pungent odor and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
1-Naphthaldehyde, also known as α-Naphthaldehyde, is a simple aldehyde that has been used in various chemical reactions . It’s important to note that the targets can vary depending on the specific context of its use, such as the type of reaction it’s involved in or the organisms it’s interacting with.
Mode of Action
This compound is primarily used as a reagent in chemical synthesis . It can participate in various reactions, including the synthesis of (S)-1-α-naphthyl-1-ethanol, N-(4-aryl)-N-(α-naphthyliden)amines, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, and naphthalene-1-carboxylic acid methyl ester . The mode of action of this compound largely depends on the specific chemical reaction it’s involved in.
Biochemical Pathways
It’s known that this compound can be used in the synthesis of single-crystalline homochiral porous metal-organic frameworks (mofs) . It’s also a starting material for the Canizzaro reaction to produce 1-Naphthoic acid and 1-Naphthalenemethanol .
Pharmacokinetics
It’s known that this compound is used in the metabolism of terbinafine, where it’s one of the metabolites .
Result of Action
The result of this compound’s action largely depends on the specific context of its use. In chemical synthesis, it can lead to the formation of various compounds, including (S)-1-α-naphthyl-1-ethanol, N-(4-aryl)-N-(α-naphthyliden)amines, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, and naphthalene-1-carboxylic acid methyl ester .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known to be air sensitive . Its solubility can also affect its action, as it’s soluble in ethanol, ether, acetone, benzene, but insoluble in water . These factors can influence the compound’s action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
1-Naphthaldehyde can participate in biochemical reactions involving enzymes and proteins. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction involves the nitrogen acting as a nucleophile in competition with oxygen .
Cellular Effects
Its derivatives have been used in the synthesis of phosphors for eco-energy lighting based LEDs
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with other molecules. For example, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Temporal Effects in Laboratory Settings
It is known that this compound is a liquid at room temperature with a density of 1.15 g/mL at 25 °C
Metabolic Pathways
This compound can be metabolized into several other compounds. For instance, it can be used in the Canizzaro reaction to produce 1-Naphthoic acid and 1-Naphthalenemethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthaldehyde can be synthesized through several methods. One common method involves the oxidation of 1-methylnaphthalene using chromyl chloride (CrO2Cl2) in carbon tetrachloride (CCl4). Another method includes the Vilsmeier-Haack reaction, where naphthalene is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic oxidation of 1-methylnaphthalene using air or oxygen in the presence of a catalyst such as vanadium pentoxide (V2O5). This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
1-Naphthaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to 1-naphthoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions .
Reduction: Reduction of this compound with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 1-naphthalenemethanol .
Substitution: this compound can undergo electrophilic aromatic substitution reactions. For example, it reacts with bromine (Br2) in the presence of a catalyst to form brominated derivatives .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Catalysts: Vanadium pentoxide, bromine
Major Products:
- 1-Naphthoic acid (oxidation)
- 1-Naphthalenemethanol (reduction)
- Brominated derivatives (substitution)
Scientific Research Applications
1-Naphthaldehyde has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including single-crystalline homochiral porous metal-organic frameworks (MOFs) and naphthalene derivatives .
Biology: this compound is used in the study of enzyme-catalyzed reactions and as a probe in fluorescence studies due to its aromatic structure .
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceutical compounds, including antifungal and antibacterial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals .
Comparison with Similar Compounds
1-Naphthaldehyde can be compared with other similar compounds such as 2-naphthaldehyde, benzaldehyde, and 1-naphthoic acid:
2-Naphthaldehyde:
- Similar structure but with the formyl group attached to the second carbon of the naphthalene ring.
- Exhibits different reactivity and physical properties due to the position of the formyl group .
Benzaldehyde:
- Contains a formyl group attached to a benzene ring.
- Simpler structure compared to this compound, leading to different chemical behavior .
1-Naphthoic Acid:
- Oxidized form of this compound with a carboxyl group instead of a formyl group.
- Different reactivity due to the presence of the carboxyl group .
Uniqueness of this compound:
- The position of the formyl group on the naphthalene ring imparts unique reactivity and physical properties.
- Versatile intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
naphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAINHDHICKHLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058775 | |
Record name | 1-Naphthaldehyde | |
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Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 1-Naphthaldehyde | |
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CAS No. |
66-77-3, 30678-61-6 | |
Record name | 1-Naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-77-3 | |
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Record name | 1-Naphthaldehyde | |
Source | ChemIDplus | |
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Record name | Naphthalenecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030678616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthaldehyde | |
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Record name | 1-Naphthalenecarboxaldehyde | |
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Record name | 1-Naphthaldehyde | |
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Record name | 1-naphthaldehyde | |
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Record name | 1-NAPHTHALDEHYDE | |
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Retrosynthesis Analysis
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